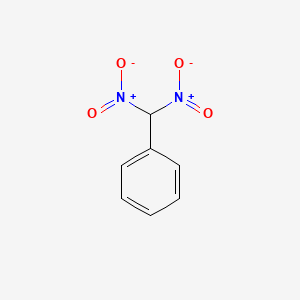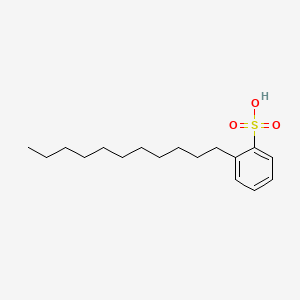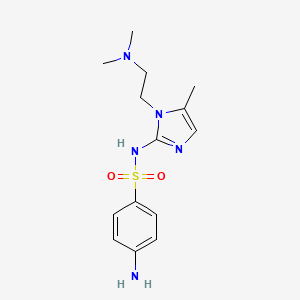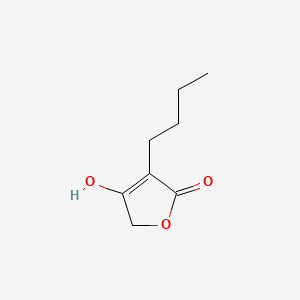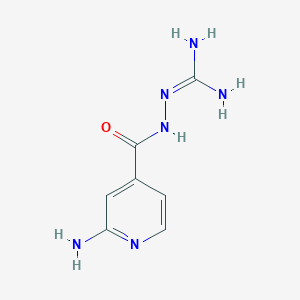
4-Pyridinecarboxylicacid,2-amino-,2-(aminoiminomethyl)hydrazide(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyridinecarboxylicacid,2-amino-,2-(aminoiminomethyl)hydrazide(9CI) is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring substituted with amino and hydrazide groups. The presence of these functional groups imparts distinct chemical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarboxylicacid,2-amino-,2-(aminoiminomethyl)hydrazide(9CI) typically involves multi-step organic reactions. One common method includes the reaction of pyridine-4-carboxylic acid with hydrazine hydrate under controlled conditions to form the hydrazide derivative. This intermediate is then reacted with guanidine to introduce the aminoiminomethyl group. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process. Purification steps such as crystallization and recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-Pyridinecarboxylicacid,2-amino-,2-(aminoiminomethyl)hydrazide(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and hydrazide groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
4-Pyridinecarboxylicacid,2-amino-,2-(aminoiminomethyl)hydrazide(9CI) has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-Pyridinecarboxylicacid,2-amino-,2-(aminoiminomethyl)hydrazide(9CI) involves its interaction with specific molecular targets. The amino and hydrazide groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s ability to chelate metal ions makes it a potential inhibitor of metalloenzymes, which are involved in numerous physiological processes .
Comparison with Similar Compounds
Similar Compounds
Pyridine-4-carboxylic acid: Lacks the amino and hydrazide groups, making it less reactive in certain chemical reactions.
2-Amino-4-pyridinecarboxylic acid: Similar structure but without the aminoiminomethyl group, leading to different chemical properties.
Isonicotinic acid hydrazide: Shares the hydrazide group but differs in the position of the carboxylic acid group on the pyridine ring.
Uniqueness
4-Pyridinecarboxylicacid,2-amino-,2-(aminoiminomethyl)hydrazide(9CI) is unique due to the presence of both amino and hydrazide groups, which confer distinct reactivity and binding properties. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C7H10N6O |
|---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
2-amino-N-(diaminomethylideneamino)pyridine-4-carboxamide |
InChI |
InChI=1S/C7H10N6O/c8-5-3-4(1-2-11-5)6(14)12-13-7(9)10/h1-3H,(H2,8,11)(H,12,14)(H4,9,10,13) |
InChI Key |
VXTAZRUAUNHEFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C(=O)NN=C(N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Azabicyclo[2.2.1]heptane-1-carboxylicacid,2-oxo-,methylester,(1R,4S)-(9CI)](/img/structure/B13797758.png)
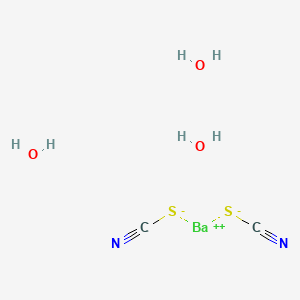
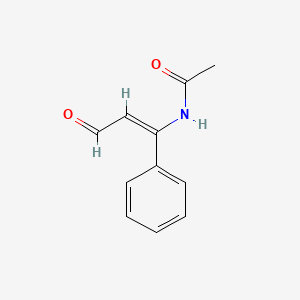
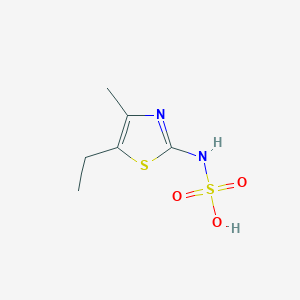
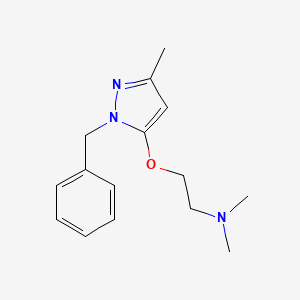

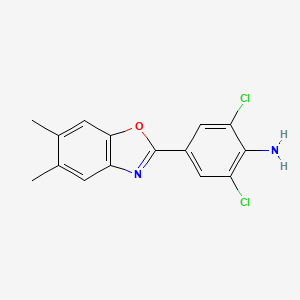

![2-Naphthalenesulfonamide, 6-hydroxy-N-(2-hydroxyethyl)-N-methyl-5-[[4-(phenylazo)phenyl]azo]-](/img/structure/B13797834.png)

